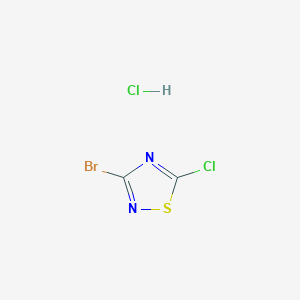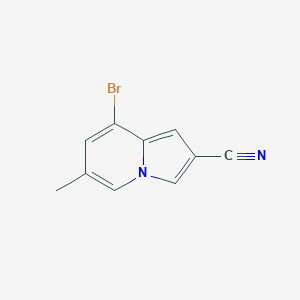![molecular formula C14H13N3O B11874273 2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11874273.png)
2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. Its unique structure, which combines a pyrazole ring with a pyridine ring, allows for diverse chemical reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one typically involves the cyclization of 2-arylaminomethyl-3-nitropyridines. This process can be catalyzed by acids such as acetic acid. The reaction conditions often include heating the reactants in the presence of a solvent like ethanol .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, with studies indicating its efficacy against various cancer cell lines.
Biological Research: It is used as a tool compound to study enzyme inhibition and receptor binding.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic properties.
Wirkmechanismus
The mechanism of action of 2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. For instance, in anticancer applications, it may inhibit key enzymes involved in cell proliferation or induce apoptosis in cancer cells. The exact pathways and molecular targets can vary depending on the specific biological context .
Vergleich Mit ähnlichen Verbindungen
- 2-Phenyl-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
- 2-(4-Methylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
- 2-(3-Chlorophenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one
Comparison: Compared to these similar compounds, 2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one is unique due to the presence of the ethyl group on the phenyl ring. This structural variation can influence its chemical reactivity and biological activity, potentially making it more effective in certain applications .
Eigenschaften
Molekularformel |
C14H13N3O |
|---|---|
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
2-(3-ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3-one |
InChI |
InChI=1S/C14H13N3O/c1-2-10-5-3-6-11(9-10)17-14(18)12-7-4-8-15-13(12)16-17/h3-9H,2H2,1H3,(H,15,16) |
InChI-Schlüssel |
NYFFYRRQXKOCQA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CC=C1)N2C(=O)C3=C(N2)N=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Ethyl-N-phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11874192.png)




![[(5,5-Dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)oxy]acetic acid](/img/structure/B11874230.png)


![7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11874255.png)
![8-Bromo-4-chloropyrrolo[1,2-A]pyrazine](/img/structure/B11874258.png)




